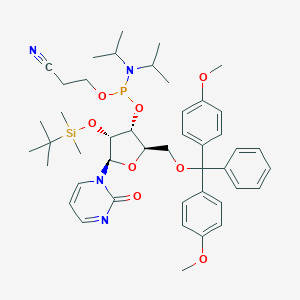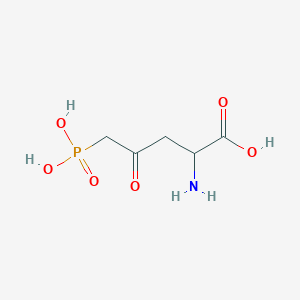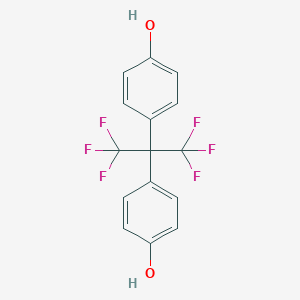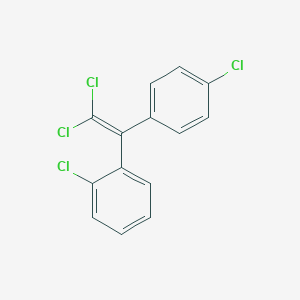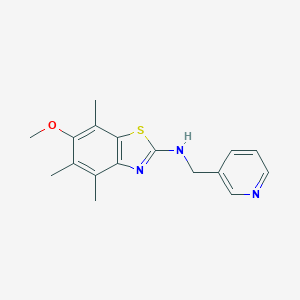
(2S)-2-amino-5-oxo-5-sulfanylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-5-oxo-5-sulfanylpentanoic acid, also known as cysteine sulfinic acid, is a non-proteinogenic amino acid that plays a crucial role in various biological processes. It is a derivative of cysteine and is found in proteins, enzymes, and metabolites.
Mécanisme D'action
Cysteine sulfinic acid acts as a regulator of protein function by forming disulfide bonds with (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid residues in proteins. It also acts as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Cysteine sulfinic acid is also involved in the regulation of ion channels and neurotransmitter release in the brain.
Effets Biochimiques Et Physiologiques
Cysteine sulfinic acid has been shown to have various biochemical and physiological effects. It plays a role in the regulation of blood pressure, glucose metabolism, and immune function. Cysteine sulfinic acid is also involved in the regulation of neurotransmitter release in the brain and has been shown to have a neuroprotective effect.
Avantages Et Limitations Des Expériences En Laboratoire
Cysteine sulfinic acid has several advantages for lab experiments. It is readily available and can be synthesized easily. It is also stable and can be stored for long periods of time. However, (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid is highly reactive and can form disulfide bonds with other (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid residues in proteins, which can complicate experiments.
Orientations Futures
There are several future directions for research on (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid. One area of research is the role of (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid in the regulation of ion channels and neurotransmitter release in the brain. Another area of research is the role of (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid in the regulation of gene expression and protein folding. Additionally, the development of new methods for the synthesis of (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid and its derivatives could lead to new applications in medicine and biotechnology.
Conclusion:
In conclusion, (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid is a non-proteinogenic amino acid that plays a crucial role in various biological processes. It is involved in the regulation of gene expression, protein folding, and antioxidant defense mechanisms. Cysteine sulfinic acid is also involved in the biosynthesis of taurine, which is an important neurotransmitter in the brain. Further research on (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid could lead to new applications in medicine and biotechnology.
Méthodes De Synthèse
Cysteine sulfinic acid can be synthesized by the oxidation of (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid using hydrogen peroxide or potassium permanganate. It can also be obtained from the hydrolysis of (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinate, which is formed by the reaction of (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid with sulfite. The synthesis of (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid is an important step in the production of taurine, which is synthesized from (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid and plays a crucial role in the nervous system.
Applications De Recherche Scientifique
Cysteine sulfinic acid has been extensively studied for its role in various biological processes. It is involved in the regulation of gene expression, protein folding, and antioxidant defense mechanisms. Cysteine sulfinic acid is also involved in the biosynthesis of taurine, which is an important neurotransmitter in the brain.
Propriétés
Numéro CAS |
141817-15-4 |
|---|---|
Nom du produit |
(2S)-2-amino-5-oxo-5-sulfanylpentanoic acid |
Formule moléculaire |
C5H9NO3S |
Poids moléculaire |
163.2 g/mol |
Nom IUPAC |
(2S)-2-amino-5-oxo-5-sulfanylpentanoic acid |
InChI |
InChI=1S/C5H9NO3S/c6-3(5(8)9)1-2-4(7)10/h3H,1-2,6H2,(H,7,10)(H,8,9)/t3-/m0/s1 |
Clé InChI |
JKGHGIJRYMJVPN-VKHMYHEASA-N |
SMILES isomérique |
C(CC(=O)S)[C@@H](C(=O)O)N |
SMILES |
C(CC(=O)S)C(C(=O)O)N |
SMILES canonique |
C(CC(=O)S)C(C(=O)O)N |
Synonymes |
Butanoic acid, 2-amino-4-(thiocarboxy)-, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



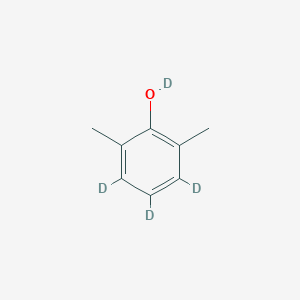
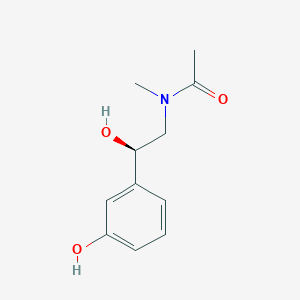
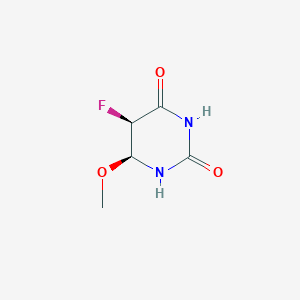
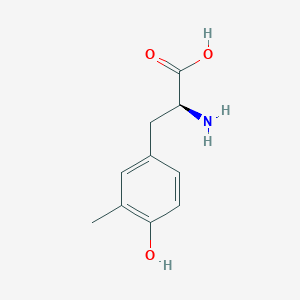
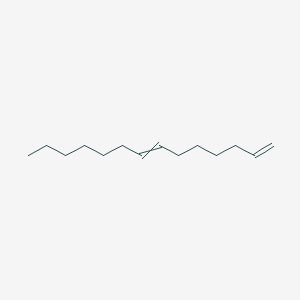
![5-[(Oxan-2-yl)oxy]-2-(pyridin-3-yl)pentanenitrile](/img/structure/B121341.png)
